5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a cyclopropylpyridinylmethyl group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Cyclopropylpyridinylmethyl Group: The cyclopropylpyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with a suitable cyclopropylpyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-formylbenzamide or 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-carboxybenzamide.
Scientific Research Applications
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving benzamide derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-2-carboxamide: This compound shares a similar core structure but features a thiophene ring instead of a benzamide.
5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-hydroxybenzamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
Uniqueness
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxy group, and cyclopropylpyridinylmethyl group makes it a versatile compound for various applications, setting it apart from similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-7-5-13(18)8-14(16)17(21)20-10-11-2-6-15(19-9-11)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXUNDKVJCMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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